molecular formula C9H15NO B7809639 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde

Cat. No. B7809639
M. Wt: 153.22 g/mol
InChI Key: AZXODJQUDPZVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-8-azabicyclo[3.2.1]octane is a compound with the molecular formula C8H15N . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound is an important substructure in a number of natural products and synthetic compounds of biological and medicinal importance .


Synthesis Analysis

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of 8-Methyl-8-azabicyclo[3.2.1]octane consists of a bicyclic ring with a nitrogen atom and a methyl group attached to the 8th carbon . The exact mass of the compound is 125.120445 Da .


Chemical Reactions Analysis

The chemical reactions involving 8-Methyl-8-azabicyclo[3.2.1]octane are primarily focused on its synthesis. The key reaction involves an intermolecular oxidative Mannich coupling reaction followed by an intramolecular oxidative Mannich cyclization .


Physical And Chemical Properties Analysis

8-Methyl-8-azabicyclo[3.2.1]octane has a density of 0.9±0.1 g/cm³. It has a boiling point of 166.0±0.0 °C at 760 mmHg. The vapour pressure of the compound is 1.8±0.3 mmHg at 25°C. The enthalpy of vaporization is 40.2±3.0 kJ/mol. The compound has a flash point of 42.2±0.0 °C. The index of refraction is 1.488 .

Future Directions

The future directions in the research of 8-Methyl-8-azabicyclo[3.2.1]octane could involve the development of more efficient and stereoselective synthesis methods. Given its biological activity, it could also be explored for potential medicinal applications .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXODJQUDPZVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.